2-Pentylpyrrolidine
CAS No.:
Cat. No.: VC17758637
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N |
|---|---|
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 2-pentylpyrrolidine |
| Standard InChI | InChI=1S/C9H19N/c1-2-3-4-6-9-7-5-8-10-9/h9-10H,2-8H2,1H3 |
| Standard InChI Key | LVLVZGGJJOWJSU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1CCCN1 |
Introduction
Chemical and Physical Properties
Molecular Structure and Characterization
The core structure of 2-pentylpyrrolidine consists of a five-membered pyrrolidine ring with a pentyl substituent at the second carbon (Figure 1). The hydrochloride salt form enhances stability and solubility in polar solvents . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.72 g/mol |
| IUPAC Name | 2-pentylpyrrolidine; hydrochloride |
| SMILES | CCCCCCC1CCCN1.Cl |
| InChI Key | DKMMWSSJEKCVDY-UHFFFAOYSA-N |
| Appearance | White to off-white powder |
| Storage Conditions | Room temperature |
The compound’s stereochemistry remains uncharacterized in publicly available data, though the presence of a chiral center at the 2-position suggests potential enantiomeric forms .
Spectroscopic and Computational Insights
Synthesis and Production
Hypothetical Synthetic Routes
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Reductive Amination: Reaction of pentanal with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.
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Cyclization of Amines: Treatment of 5-aminopentanol with acid catalysts to form the pyrrolidine ring, followed by functionalization.
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Grignard Addition: Alkylation of a pyrrolidine enolate with a pentylmagnesium bromide reagent.
The hydrochloride salt likely forms via protonation with hydrochloric acid during purification .
Industrial Scalability and Challenges
Industrial production methods remain undeveloped, though bulk synthesis would require optimization of yield and purity. American Elements reports the capability to produce 2-pentylpyrrolidine hydrochloride in high-purity grades (99%–99.999%) for research applications, suggesting scalability under controlled conditions . Key challenges include controlling stereoselectivity and minimizing byproducts during alkylation.
Conformational and Structural Dynamics
Gas-Phase vs. Solution-Phase Behavior
Comparative studies on 2-phenylpyrrolidine highlight the impact of environment on conformation . In the gas phase, steric and electronic factors favor trans arrangements, whereas solvation stabilizes cis conformers through dipole interactions. For 2-pentylpyrrolidine, the longer alkyl chain may enhance hydrophobic interactions in solution, potentially favoring folded conformations.
Computational Modeling Perspectives
MP2 and DFT calculations predict that 2-pentylpyrrolidine’s pentyl group induces steric strain, destabilizing planar ring configurations. Pseudorotation parameters (Cremer-Pople puckering amplitudes) likely resemble those of 2-methylpyrrolidine derivatives, with envelope or half-chair conformations predominating .
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing enantioselective routes to access optically pure 2-pentylpyrrolidine.
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Biological Screening: Evaluating affinity for neurological targets (e.g., nicotinic acetylcholine receptors).
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Solvent Effects: Systematic NMR or computational studies to map conformational landscapes in polar vs. nonpolar media.
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Safety Profiling: Acute and chronic toxicity assessments to establish exposure limits.
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